molecular formula C12H22N2O2 B7955637 cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

Cat. No.: B7955637
M. Wt: 226.32 g/mol
InChI Key: NVINVTWMFWHTFK-VHSXEESVSA-N
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Description

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure, which is a bicyclic system containing nitrogen atoms. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

The synthesis of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and pyridine derivatives.

    Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolo[3,2-c]pyridine core.

    Protection: The nitrogen atoms in the structure are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.

    Purification: The final product is purified using techniques such as column chromatography to achieve high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to increase yield and efficiency.

Chemical Reactions Analysis

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace leaving groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:

    cis-5-Boc-Octahydropyrrolo[3,2-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms within the bicyclic system.

    trans-5-Boc-Octahydropyrrolo[3,2-c]pyridine: This isomer differs in the spatial arrangement of the atoms, leading to different chemical and biological properties.

    cis-5-Boc-Octahydropyrrolo[3,2-c]pyrrolidine: This compound has a similar core structure but with a different substituent pattern.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINVTWMFWHTFK-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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